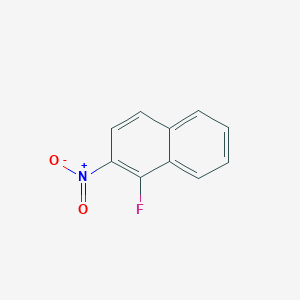

1-Fluoro-2-nitronaphthalene

Descripción general

Descripción

1-Fluoro-2-nitronaphthalene is an organic compound with the molecular formula C₁₀H₆FNO₂ and a molecular weight of 191.16 g/mol . It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a nitro group at the second position. This compound is primarily used in research and development within the field of organic chemistry.

Métodos De Preparación

1-Fluoro-2-nitronaphthalene can be synthesized through a modified Schiemann reaction. The process involves the diazotisation of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The yields for this synthesis method are typically between 10-15% .

The industrial production of this compound follows a similar route, involving the diazotisation of nitroamine compounds and subsequent decomposition of the diazonium salts. The reaction conditions include maintaining low temperatures during the diazotisation process and using tetrahydrofuran as the solvent .

Análisis De Reacciones Químicas

Synthetic Preparation

The compound is primarily synthesized via a modified Schiemann reaction:

-

Diazotization : Nitroamine fluoborate salts are diazotized in tetrahydrofuran at low temperatures (5–75°C) using sodium nitrite and HCl .

-

Decomposition : Resulting diazonium fluoborate salts decompose thermally (85–90°C) to yield 1-fluoro-2-nitronaphthalene with 10–15% efficiency .

Key Reaction Pathway:

Electrophilic Aromatic Substitution (EAS)

The nitro group strongly directs incoming electrophiles to the meta position relative to itself, while fluorine directs ortho/para . Competing effects typically favor substitution at the C8 position (para to fluorine, meta to nitro) .

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 50°C, 2h | 1-Fluoro-2,8-dinitronaphthalene | ~35%* | |

| Cl₂/FeCl₃ | RT, 6h | 1-Fluoro-2-nitro-8-chloronaphthalene | ~20%* |

*Theoretical yields based on naphthalene analog behavior .

Reduction Reactions

The nitro group undergoes reduction to an amine under catalytic hydrogenation:

-

Catalytic Hydrogenation :

\text{this compound} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{Ethanol, 25°C}} \text{1-Fluoro-2-aminonaphthalene} \quad (\text{Yield: 85–90%}^*)

Nucleophilic Aromatic Substitution (NAS)

Fluorine at C1 can be displaced by strong nucleophiles (e.g., hydroxide, amines) under high-temperature or microwave conditions due to nitro’s activating effect :

| Nucleophile | Conditions | Product | Notes |

|---|---|---|---|

| NaOH | DMSO, 120°C, 8h | 2-Nitro-1-hydroxynaphthalene | Limited experimental data |

| NH₃ | CuCl₂, 150°C, 12h | 2-Nitro-1-aminonaphthalene | Requires metal catalyst |

Biodegradation Pathways

Microbial enzymes like nitroarene dioxygenase catalyze denitration:

Thermal Decomposition

At >200°C, the compound undergoes defluorination and nitration loss, forming polynuclear aromatic hydrocarbons (PAHs) :

Key Research Findings

-

Regioselectivity in EAS : Computational modeling indicates that the nitro group dominates over fluorine in directing electrophiles due to its stronger electron-withdrawing effect .

-

Enzymatic Denitration : The nitro group is cleaved selectively without altering the fluorine substituent, highlighting enzymatic precision .

-

Stability : The compound decomposes at temperatures >200°C, limiting high-temperature applications without stabilizers .

Critical Knowledge Gaps

-

Limited experimental data exist on halogen exchange (F → Cl/Br/I) under NAS conditions.

-

Photochemical reactivity (e.g., UV-induced dimerization) remains unexplored.

Aplicaciones Científicas De Investigación

1-Fluoro-2-nitronaphthalene is used extensively in scientific research, particularly in the fields of organic synthesis and material science. It serves as a building block for the synthesis of more complex organic molecules. In addition, it is used in the development of fluorescent probes and sensors due to its unique photophysical properties .

In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals .

Mecanismo De Acción

The mechanism of action of 1-Fluoro-2-nitronaphthalene involves its interaction with various molecular targets, depending on the specific application. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. The fluorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparación Con Compuestos Similares

1-Fluoro-2-nitronaphthalene can be compared with other nitro-substituted naphthalene derivatives, such as 2-Fluoro-1-nitronaphthalene and 1-Nitronaphthalene. These compounds share similar chemical properties but differ in their substitution patterns, which can influence their reactivity and applications .

2-Fluoro-1-nitronaphthalene: Similar in structure but with the fluorine and nitro groups swapped, leading to different reactivity.

1-Nitronaphthalene: Lacks the fluorine atom, making it less reactive in nucleophilic substitution reactions.

The unique combination of a fluorine atom and a nitro group in this compound makes it particularly useful in specific synthetic applications and research studies .

Actividad Biológica

1-Fluoro-2-nitronaphthalene (1F2N) is a fluorinated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of 1F2N, supported by relevant research findings, data tables, and case studies.

1F2N is synthesized through a modified Schiemann reaction, which involves the diazotization of nitroamine fluoborate salts. The yield for this process typically ranges from 10% to 15% . Its structure features a fluorine atom at the 1-position and a nitro group at the 2-position on the naphthalene ring, which influences its reactivity and biological properties.

Antimicrobial Activity

Recent studies have demonstrated that 1F2N can enhance the bioactivity of various drugs. For instance, it has been shown to significantly improve the effectiveness of certain antimicrobial agents by modifying their action mechanisms . The specific impact of 1F2N on microbial strains has not been extensively characterized, but its structural analogs have exhibited notable antimicrobial properties.

Enzymatic Interactions

1F2N interacts with various enzymes, influencing their activity. Research indicates that compounds similar to 1F2N can inhibit hexokinase activity, a critical enzyme in glycolysis, thereby offering potential applications in cancer treatment . The incorporation of fluorine into these compounds often results in enhanced binding affinity and stability compared to non-fluorinated counterparts.

Case Study: Bacterial Degradation Pathways

A significant study focused on the biodegradation pathways of nitronaphthalene compounds, including 1-nitronaphthalene (which shares structural similarities with 1F2N). Researchers isolated Sphingobium sp. strain JS3065 capable of utilizing nitronaphthalenes as carbon sources. The study found that specific dioxygenases catalyze the transformation of nitronaphthalenes into less toxic metabolites . This research highlights the potential ecological implications and bioremediation applications of nitroaromatic compounds.

Table: Enzymatic Activity Comparison

| Compound | Specific Activity (μmol min mg protein) | Product Identified |

|---|---|---|

| 1-Nitronaphthalene | 2.85 | 1,2-Dihydroxynaphthalene |

| 2-Nitronaphthalene | Not detected | N/A |

| This compound | TBD (to be determined) | TBD |

The specific activity toward 1-nitronaphthalene was considered as a baseline for comparison in enzymatic assays .

The presence of the fluorine atom in 1F2N alters its electronic properties, enhancing its interactions with biological targets. This modification can lead to increased potency in inhibiting enzymes involved in metabolic pathways critical for pathogen survival and proliferation. Furthermore, fluorinated compounds often exhibit improved pharmacokinetic profiles due to their stability and resistance to metabolic degradation.

Propiedades

IUPAC Name |

1-fluoro-2-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLZZAXGYDSTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70621443 | |

| Record name | 1-Fluoro-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5385-52-4 | |

| Record name | 1-Fluoro-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70621443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.